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Introduction Salmonid alphavirus (SAV), the causative agent of Pancreas Disease (PD), is a

significant pathogen affecting farmed Atlantic salmon and rainbow trout.[1] PD can lead to

substantial economic losses due to high mortality rates, reduced growth, and poor flesh quality.

[2][3] The virus, first isolated in 1995 from PD-affected Atlantic salmon in Ireland, is an

enveloped, single-stranded RNA virus belonging to the Togaviridae family.[4][5][6] The isolation

and propagation of SPDV in susceptible cell lines are fundamental for diagnostic purposes,

vaccine development, and pathogenesis research. This document provides a detailed protocol

for the isolation, propagation, and confirmation of SPDV from fish tissue samples.

Principle The isolation of SPDV relies on the inoculation of a susceptible fish cell line with

processed tissue homogenates from fish suspected of infection. The presence of the virus is

initially indicated by the development of a characteristic cytopathic effect (CPE) in the cell

monolayer. Virus replication is subsequently confirmed and the isolate is identified using

molecular or immunological methods, such as RT-PCR or immunofluorescence assays. The

Chinook salmon embryo cell line, CHSE-214, is commonly used for the primary isolation of

SPDV.[6][7][8]

Materials and Reagents
Cell Lines:

Chinook salmon embryo (CHSE-214) cells

Chum salmon heart (CHH-1) cells (Optional, for faster CPE)
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Media and Solutions:

Minimum Essential Medium (MEM) or equivalent

Fetal Bovine Serum (FBS), heat-inactivated

L-Glutamine

Penicillin-Streptomycin solution

Trypsin-EDTA solution

Phosphate-Buffered Saline (PBS), sterile

Hanks' Balanced Salt Solution (HBSS) or similar transport medium

Labware and Equipment:

75 cm² and 25 cm² cell culture flasks

24-well or 96-well cell culture plates

Sterile centrifuge tubes (15 mL and 50 mL)

Sterile 0.45 µm syringe filters

Tissue homogenizer or stomacher

Refrigerated centrifuge

Inverted microscope

Humidified incubator (15-18°C)

Class II Biological Safety Cabinet

RNA extraction kit

RT-PCR reagents and thermocycler
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Experimental Protocols
Part A: Sample Collection and Processing

Tissue Collection: Aseptically collect tissue samples from recently euthanized, suspect fish.

Key tissues for SPDV isolation include the kidney, heart, and pancreas.[9] Samples should

be placed immediately into a sterile transport medium (e.g., HBSS with antibiotics) on ice.

[10][11]

Homogenization: In a biological safety cabinet, weigh the collected tissues. Prepare a 10%

(w/v) tissue homogenate by adding the tissue to 9 volumes of cold, sterile PBS or cell culture

medium without serum. Homogenize the tissue using a sterile tissue grinder or stomacher

until a uniform suspension is achieved.

Clarification: Transfer the homogenate to a sterile centrifuge tube. Centrifuge at 4,000 x g for

20 minutes at 4°C to pellet cellular debris.

Sterilization: Carefully collect the supernatant. To remove bacterial contaminants, pass the

supernatant through a 0.45 µm sterile syringe filter into a new sterile tube. This filtrate is the

inoculum for virus isolation.

Storage: The inoculum can be used immediately or stored at -80°C for later use. Avoid

repeated freeze-thaw cycles.

Part B: Cell Culture and Inoculation
Cell Line Maintenance: Culture CHSE-214 or CHH-1 cells in 75 cm² flasks using MEM

supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin. Maintain

the cells at 15-18°C.

Seeding: Once the maintenance flasks reach 80-90% confluency, detach the cells using

trypsin-EDTA. Seed the cells into 25 cm² flasks or 24-well plates at a density that will form a

confluent monolayer within 24-48 hours.

Inoculation: When the cells have formed a confluent monolayer, remove the growth medium.

Wash the monolayer once with sterile PBS.
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Inoculate the cells with 0.5-1.0 mL (for a 25 cm² flask) of the prepared tissue filtrate.

Allow the virus to adsorb for 1-2 hours at 15°C, gently rocking the flask every 15-20 minutes

to ensure even distribution of the inoculum.

After adsorption, add fresh maintenance medium (MEM with 2% FBS).

Incubation: Incubate the inoculated cultures at 15°C.[12] Include a negative control flask

inoculated with sterile PBS or medium only.

Part C: Observation of Cytopathic Effect (CPE)
Microscopic Examination: Observe the cell monolayers daily using an inverted microscope

for the appearance of CPE.

CPE Characteristics: SPDV typically causes a lytic type of CPE.[12] Early signs include cell

rounding and increased refractility. As the infection progresses, cells will detach from the

culture surface, leading to the destruction of the monolayer.[13][14]

Harvesting: When CPE involves 75-90% of the monolayer, the virus can be harvested. This

typically occurs 10-14 days post-inoculation in CHSE-214 cells.[7][8] The culture fluid can be

collected, centrifuged to remove cell debris, and the supernatant stored at -80°C as the viral

stock.

Subsequent Passages: To increase the viral titer, the harvested virus can be passaged onto

fresh cell monolayers.

Part D: Confirmation of SPDV Isolate
The presence of CPE is presumptive evidence of a viral agent. Confirmation that the isolate is

SPDV must be performed using specific assays.

Reverse Transcription PCR (RT-PCR): Extract total RNA from the supernatant of infected cell

cultures. Use specific primers targeting a conserved region of the SPDV genome (e.g., nsp1

or E2 genes) to amplify the viral RNA via RT-PCR.[1][7][15] The presence of a PCR product

of the expected size confirms the presence of SPDV genetic material.
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Immunological Assays: An immunoperoxidase (IPX) or immunofluorescence assay can be

used for confirmation.[12] This involves fixing the infected cell monolayer and using a

specific monoclonal antibody against an SPDV antigen to detect the virus within the cells.

Data Presentation
The choice of cell line can significantly impact the speed of primary virus isolation.

Cell Line Cell Type
Time to Initial CPE
(Days post-
infection)

References

CHSE-214
Chinook Salmon

Embryo
10 - 14 [7][8][16]

CHH-1 Chum Salmon Heart 6 - 8 [1][7][8][16]

SHK-1 Salmon Head Kidney > 20 [7][8][16]

Table 1: Comparison of different salmonid cell lines for the primary isolation of SPDV (SAV-1).

The CHH-1 cell line has been shown to produce a CPE more rapidly, starting from day 6 post-

infection[1][7][8], making it a useful alternative to CHSE-214 for faster diagnostics.

Visualized Workflow
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SPDV Isolation and Confirmation Workflow

Sample Collection & Processing

Virus Culture

Confirmation

1. Collect Fish Tissues
(Kidney, Heart, Pancreas)

2. Homogenize Tissues
(10% w/v suspension)

3. Clarify by Centrifugation
(4,000 x g, 20 min)

4. Filter Supernatant
(0.45 µm filter)

5. Inoculate Cell Monolayer
(e.g., CHSE-214)

6. Incubate at 15°C

7. Observe Daily for CPE

8. Harvest Virus Stock

 CPE Positive 

No CPE Observed
(Negative Result)

 CPE Negative 

9a. RT-PCR Confirmation 9b. Immunoassay (IFA/IPX)

SPDV Isolate Confirmed

Click to download full resolution via product page

Figure 1: Workflow for the isolation and confirmation of SPDV.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2369777#how-to-isolate-salmon-pancreas-disease-
virus]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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